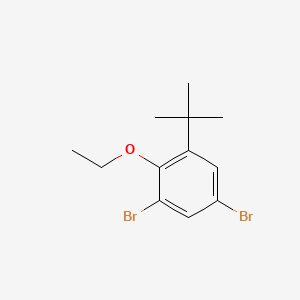
1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds. It is characterized by the presence of two bromine atoms, a tert-butyl group, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-butyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, lithium diisopropylamide in tetrahydrofuran.
Oxidation Reactions: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution Reactions: Formation of substituted benzene derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dehalogenated benzene derivatives.
科学研究应用
Chemistry: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of brominated compounds in living organisms.
Medicine: Although not directly used as a drug, this compound can be used in medicinal chemistry research to develop new therapeutic agents. Its structural features make it a valuable scaffold for designing molecules with potential pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its brominated structure imparts flame-retardant properties to materials, making it useful in the manufacturing of fire-resistant products.
作用机制
The mechanism of action of 1,5-dibromo-3-(tert-butyl)-2-ethoxybenzene involves its interaction with molecular targets in chemical reactions. The bromine atoms and the ethoxy group play key roles in its reactivity. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethoxy group can be oxidized to form reactive intermediates that further react to produce aldehydes or carboxylic acids.
相似化合物的比较
1,5-Dibromo-3-(tert-butyl)-2-methoxybenzene: Similar in structure but with a methoxy group instead of an ethoxy group.
1,5-Dibromo-3-(tert-butyl)-2-chlorobenzene: Similar in structure but with a chlorine atom instead of an ethoxy group.
1,5-Dibromo-3-(tert-butyl)-2-(difluoromethoxy)benzene: Similar in structure but with a difluoromethoxy group instead of an ethoxy group.
Uniqueness: 1,5-Dibromo-3-(tert-butyl)-2-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The ethoxy group can undergo specific reactions that are not possible with other substituents, making this compound valuable in certain synthetic applications.
属性
分子式 |
C12H16Br2O |
|---|---|
分子量 |
336.06 g/mol |
IUPAC 名称 |
1,5-dibromo-3-tert-butyl-2-ethoxybenzene |
InChI |
InChI=1S/C12H16Br2O/c1-5-15-11-9(12(2,3)4)6-8(13)7-10(11)14/h6-7H,5H2,1-4H3 |
InChI 键 |
GQFVIBBCZURNKS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Br)Br)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


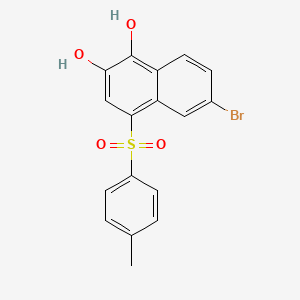

![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)

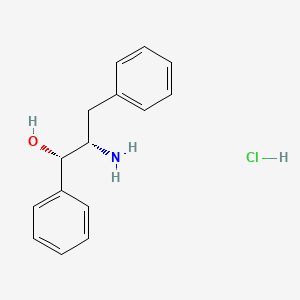
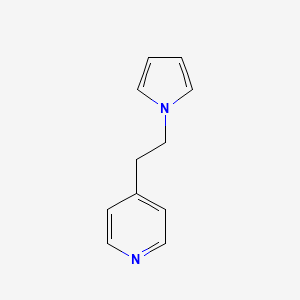
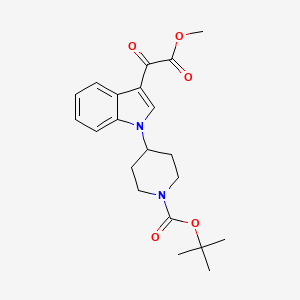
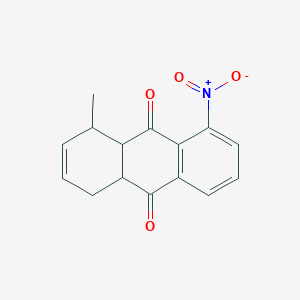
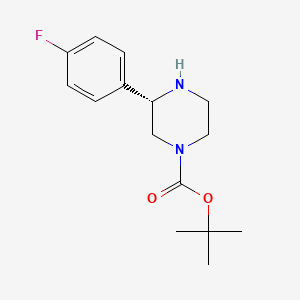
![Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate](/img/structure/B14014667.png)

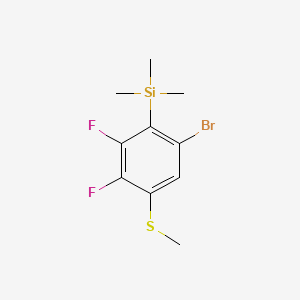

![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
